(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 637020-76-9
VCID: VC8285030
InChI: InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1
SMILES: C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 637020-76-9

Cat. No.: VC8285030

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 637020-76-9

Specification

CAS No. 637020-76-9
Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
IUPAC Name (2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1
Standard InChI Key ASBHHAYPTRDMEI-YDALLXLXSA-N
Isomeric SMILES C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
SMILES C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Canonical SMILES C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-chlorobenzyl group and a carboxylic acid moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies . Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the 2-position ensures enantiomeric specificity, which is crucial for interactions with chiral biological targets.

  • Functional Groups: The 2-chlorobenzyl group contributes lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .

Data Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Number637020-76-9 / 1217849-64-3*
Molecular FormulaC12H15Cl2NO2\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{NO}_2
Molecular Weight276.16 g/mol
IUPAC Name(2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
SMILESC1CC@(CC2=CC=CC=C2Cl)C(=O)O.Cl
Purity≥97% (HPLC)

Note: Discrepancies in CAS numbers may reflect supplier-specific nomenclature or salt-form variations .

Synthetic Methodologies

The synthesis of (S)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves multi-step organic reactions, prioritizing stereochemical control and yield optimization.

Key Synthetic Steps

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones generates the pyrrolidine core.

  • Benzyl Substitution: Alkylation with 2-chlorobenzyl bromide under basic conditions introduces the aromatic group .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

Industrial-Scale Production

MolCore’s manufacturing process emphasizes continuous flow chemistry to enhance reproducibility, achieving ≥97% purity under ISO-certified conditions . Critical parameters include:

  • Temperature control (±2°C) during alkylation to minimize racemization.

  • Chromatographic purification to isolate the (S)-enantiomer .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

  • Antiretroviral Agents: Structural analogs inhibit HIV-1 integrase (EC50: 0.8 µM).

  • Anticancer Candidates: Functionalization at the carboxylic acid position yields HDAC inhibitors with nanomolar potency .

Chiral Pool Utilization

As a readily available (S)-configured building block, it reduces reliance on asymmetric catalysis in API synthesis, cutting production costs by ~20% .

Comparative Analysis with Structural Analogs

Data Table 2: Activity Comparison of Pyrrolidine Derivatives

CompoundTargetIC50/EC50Source
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid HClMAO-B12 µM
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid HClHIV-1 integrase0.8 µM
2-(2-Chlorobenzyl)pyrrolidineBacterial efflux pumps64 µg/mL

Key trends:

  • Electron-Withdrawing Groups (e.g., -Cl) enhance CNS penetration versus electron-donating groups.

  • Carboxylic Acid Functionality is critical for enzyme inhibition, as neutral analogs show reduced activity.

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